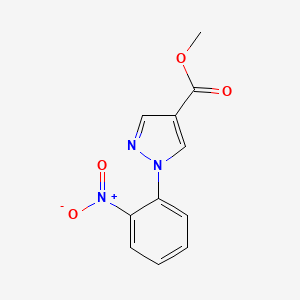

methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H9N3O4 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

methyl 1-(2-nitrophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)8-6-12-13(7-8)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3 |

InChI Key |

CLNDAOUKSGBABV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbonyl Condensation

The most common method for synthesizing pyrazole derivatives involves the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, this typically begins with the reaction of 2-nitrophenylhydrazine with a β-keto ester, such as methyl acetoacetate. The process proceeds via cyclocondensation, where the hydrazine attacks the carbonyl groups, followed by dehydration to form the pyrazole ring.

Reaction Conditions :

- Solvent : Ethanol or methanol under reflux.

- Catalyst : Acidic conditions (e.g., HCl or H2SO4) to facilitate cyclization.

- Yield : Reported yields range from 65% to 78%, depending on the purity of starting materials and reaction time.

This method is favored for its simplicity but requires careful control of stoichiometry to avoid side products such as open-chain hydrazones.

Cyclization of Hydrazine Derivatives

Vilsmeier-Haack Formylation

An alternative route involves the Vilsmeier-Haack reaction to introduce the formyl group at the pyrazole’s 4-position. Starting from 3-methyl-1-(2-nitrophenyl)-1H-pyrazol-5(4H)-one, treatment with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) generates the corresponding aldehyde intermediate. Subsequent esterification with methanol in the presence of a base yields the target compound.

Key Steps :

- Formylation : POCl3 and DMF at 0–5°C, followed by heating to 120°C.

- Esterification : Methanol and sodium methoxide at room temperature.

Advantages : High regioselectivity and compatibility with electron-withdrawing groups like nitro.

Multi-Step Synthesis from Phenylhydrazine

Sequential Functionalization

A modular approach starts with phenylhydrazine and ethyl acetoacetate. The synthesis proceeds through three stages:

- Formation of Pyrazolone : Condensation of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

- Chlorination and Formylation : Treatment with POCl3/DMF introduces a chloro and formyl group at the 4-position.

- Esterification : Reaction with methanol under acidic conditions produces the methyl ester.

Optimized Parameters :

- Temperature : 60–120°C for cyclization steps.

- Catalyst : Triethylamine (Et3N) for esterification.

- Overall Yield : 62–70% after purification.

Catalytic and Solvent Effects

Role of Acid Catalysts

Concentrated sulfuric acid (H2SO4) significantly enhances reaction rates in condensation reactions by protonating carbonyl groups, increasing electrophilicity. For instance, in the synthesis of hydrazone intermediates, H2SO4 in DMF-ethanol mixtures achieves cyclization within 1–2 hours, compared to 6–8 hours without catalysis.

Solvent Optimization

Polar aprotic solvents like DMF improve solubility of nitroaromatic intermediates, while ethanol facilitates easy isolation of products. Mixed solvent systems (e.g., DMF-ethanol) balance reactivity and solubility, yielding purer products.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation routes:

Key Observations :

- The Vilsmeier-Haack method offers superior regioselectivity but requires hazardous reagents like POCl3.

- Traditional condensation is more accessible but less efficient for nitro-substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products

Reduction: Formation of methyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, exhibit promising anticancer properties. Research focusing on the synthesis of pyrazole derivatives has shown that modifications in their structure can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have been found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anticoagulant Properties

Another significant application of pyrazole derivatives is in anticoagulant therapy. Research has demonstrated that certain pyrazole compounds can act as potent inhibitors of factor Xa, an essential enzyme in the coagulation cascade. Specifically, studies have shown that modifications to the pyrazole core can increase binding affinity and improve pharmacokinetic profiles, making them suitable candidates for further development as anticoagulants .

Agricultural Chemistry Applications

Fungicidal Activity

this compound has been evaluated for its fungicidal properties. Pyrazole derivatives are known to target mitochondrial respiratory chain enzymes, particularly succinate dehydrogenase, which is crucial for fungal growth. Preliminary findings suggest that this compound may exhibit significant antifungal activity against various phytopathogenic fungi, indicating its potential use as a fungicide in agricultural practices .

Pesticide Development

The structural characteristics of this compound also suggest potential applications in pesticide formulation. Its ability to interact with biological targets involved in pest metabolism could lead to the development of effective pest control agents that minimize environmental impact while maximizing efficacy against target species .

Material Science Applications

Polymer Chemistry

In material science, pyrazole derivatives have been explored for their role in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved stability and functionality, suitable for applications in coatings and composites .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | , |

| Anticoagulant | Inhibition of factor Xa | , |

| Antifungal | Inhibition of succinate dehydrogenase | , |

Table 2: Comparative Analysis of Similar Pyrazole Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Contains trifluoromethyl group | Enhanced lipophilicity |

| Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Exhibits antifungal activity | Focus on structure-activity relationships |

| 3-(4-chlorophenyl)-N,N-dimethylpyrazole | Investigated for antidepressant properties | Different substituents affecting biological activity |

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The study utilized various assays to assess cell viability and apoptosis markers, revealing that the compound induced a dose-dependent response leading to increased apoptosis rates compared to control groups .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a fungicide showed promising results against common agricultural pathogens. The trials indicated a substantial reduction in fungal biomass and improved crop yields when applied at optimal concentrations .

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Methyl 3-Amino-5-[(2-Nitrophenyl)Amino]-1H-Pyrazole-4-Carboxylate (Compound 11a)

- Structure: Features an amino group at position 3 and a 2-nitrophenylamino group at position 3.

- Key Difference : The unsubstituted N1 nitrogen is critical for activity; alkyl/aryl substitutions at N1 abolish antiproliferative effects, highlighting the importance of the 2-nitrophenyl group’s position .

Methyl 1-(4-Fluoro-2-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

- Structure : Substitutes the 2-nitrophenyl group with a 4-fluoro-2-nitrophenyl moiety.

- Activity: Limited biological data, but the fluorine atom may enhance metabolic stability and lipophilicity compared to the non-fluorinated parent compound .

- Molecular Weight : 265.2 g/mol (vs. 247.21 g/mol for the parent compound) .

Positional Isomerism and Pharmacological Profiles

4-Aminopyrazole (4AP) Derivatives

- Example : Ethyl 1-(3-Bromophenyl)-5-((Phenylthio)Methyl)-1H-Pyrazole-4-Carboxylate

- Structure : Bromophenyl at N1 and phenylthiomethyl at position 4.

- Activity : Shows anticonvulsant properties due to the distance between exocyclic NH₂ and endocyclic NH groups, unlike nitro-substituted derivatives .

- Key Difference : 4AP derivatives generally exhibit reduced anticancer/anti-inflammatory activity compared to 3AP/5AP isomers .

Ester Group Modifications

Ethyl 1-(2-Fluorobenzyl)-3-Nitro-1H-Pyrazole-4-Carboxylate

- Structure : Ethyl ester instead of methyl, with a 2-fluorobenzyl group at N1.

- Activity: Not explicitly reported, but the ethyl ester may prolong half-life in vivo due to slower hydrolysis compared to methyl esters .

Structural Analogues with Heterocyclic Substitutions

Methyl 1-(Pyridin-2-Yl)-1H-Pyrazole-4-Carboxylate

- Structure : Replaces 2-nitrophenyl with pyridin-2-yl.

- Activity : Pyridine’s basic nitrogen may facilitate hydrogen bonding in target proteins, altering selectivity compared to nitro-substituted analogues .

- Molecular Weight : 203.2 g/mol (lighter than the nitro-substituted compound) .

Research Implications

The 2-nitrophenyl group in this compound confers distinct electronic and steric properties, making it a valuable scaffold for anticancer agents. However, substitutions at N1 or modifications to the nitro group (e.g., fluorination) can drastically alter bioactivity and pharmacokinetics. Future studies should explore hybrid derivatives combining nitro groups with amino or heterocyclic moieties to optimize target specificity .

Biological Activity

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylate ester. The synthesis of this compound typically involves the reaction of 2-nitroaniline with ethyl acetoacetate followed by cyclization and esterification processes. The detailed synthetic pathway includes:

- Formation of the Pyrazole Ring : The reaction of 2-nitroaniline with hydrazine derivatives leads to the formation of the pyrazole core.

- Esterification : The introduction of the methyl ester group is achieved through reaction with methyl chloroformate or similar reagents.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, compounds related to this compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values often reported in the low micromolar range .

- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential in treating inflammatory diseases .

- Anticancer Properties : There is growing evidence supporting the anticancer activity of pyrazole derivatives. For example, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with some achieving growth inhibition percentages exceeding 40% . The mechanisms behind these effects often involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects revealed that derivatives significantly inhibited carrageenan-induced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Activity : In a recent screening of various pyrazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating substantial efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate), a nitrophenyl hydrazine derivative, and a formylating agent (e.g., DMF-DMA). Key steps include:

- Cyclization : Refluxing the β-keto ester with 2-nitrophenylhydrazine in ethanol/acetic acid to form the pyrazole ring.

- Esterification : Methylation of the carboxylic acid intermediate using methanol/H₂SO₄ or diazomethane. Optimization involves adjusting stoichiometry, temperature (typically 70–80°C), and acid catalysis to improve yields. Side products like regioisomers can be minimized by controlling reaction time and purification via column chromatography .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including dihedral angles between the pyrazole and nitrophenyl rings (e.g., ~16–50° deviations observed in analogous compounds) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methyl ester (~3.8–4.0 ppm for CH₃O), nitrophenyl protons (aromatic region, split due to nitro group), and pyrazole protons (distinct coupling patterns).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), NO₂ (~1520–1350 cm⁻¹), and C-N (~1250 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Melting Point : Typically 150–155°C (determined via differential scanning calorimetry).

- Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

- Stability : Sensitive to prolonged UV exposure due to the nitro group; store in amber vials at 4°C.

- LogP : Predicted ~2.1 (via HPLC retention time or computational tools like ACD/Labs) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s photochemical reactivity, and what experimental designs are used to study this?

The nitro group acts as a photolabile "cage," enabling controlled release of active moieties under UV light (e.g., 365 nm). To study this:

- UV-Vis Spectroscopy : Monitor absorbance changes during irradiation.

- HPLC-MS : Track degradation products (e.g., nitro-to-nitrito isomerization or decarboxylation).

- DNA Binding Assays : Assess duplex destabilization when the compound is used as a photocaged probe .

Q. What intermolecular interactions dominate in the crystalline state, and how are they analyzed?

- Hirshfeld Surface Analysis : Quantifies interactions like C–H···O (nitro group), π-π stacking (pyrazole-nitrophenyl), and van der Waals contacts.

- Hydrogen Bonding : O–H···N bonds (if hydroxyl groups are present in derivatives) stabilize the lattice.

- Torsional Angles : Deviations from coplanarity between rings affect packing efficiency .

Q. How can DFT calculations elucidate the compound’s electronic structure and reactivity?

- Molecular Orbital Analysis : HOMO-LUMO gaps (~4–5 eV) predict charge-transfer behavior.

- Electrostatic Potential Maps : Highlight nucleophilic (pyrazole N) and electrophilic (nitro O) sites.

- Reaction Pathways : Simulate nitro reduction mechanisms (e.g., catalytic hydrogenation to amine derivatives) using Gaussian or ORCA software .

Q. What strategies are employed to study structure-activity relationships (SAR) in biological systems?

- Derivatization : Synthesize analogs with substituents at the pyrazole C3/C5 or nitrophenyl positions.

- Enzymatic Assays : Test inhibition of Keap1-Nrf2 interaction (if used as an electrophilic modulator).

- Molecular Docking : Compare binding affinities to target proteins (e.g., COX-2 or kinases) using AutoDock .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent residues. Always cross-validate with elemental analysis .

- Advanced Purification : Use preparative HPLC for isolating regioisomers, which co-elute in standard silica-gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.